![molecular formula C20H19ClN2O6 B3862147 4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate](/img/structure/B3862147.png)
4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate
Vue d'ensemble
Description
4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate is not fully understood, but it is believed to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
Studies have shown that 4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate can induce DNA damage and inhibit cell proliferation in cancer cells. It has also been shown to exhibit antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate in lab experiments is its potential as a cytotoxic agent against cancer cells. However, its low solubility in water and limited stability may pose challenges in its use in certain experiments.
Orientations Futures
Future research on 4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate could focus on its potential applications in drug delivery systems, as well as its use as a scaffold for the synthesis of new compounds with enhanced cytotoxic activity. Additionally, further investigation into its mechanism of action and potential toxicity in vivo could provide valuable insights into its therapeutic potential.
Applications De Recherche Scientifique
4-{2-[2-(3-chlorophenoxy)propanoyl]carbonohydrazonoyl}-1,3-phenylene diacetate has been extensively studied for its potential applications in cancer treatment, as it has been shown to exhibit cytotoxic activity against various cancer cell lines. It has also been investigated for its antimicrobial, antioxidant, and anti-inflammatory properties.
Propriétés
IUPAC Name |
[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O6/c1-12(27-17-6-4-5-16(21)9-17)20(26)23-22-11-15-7-8-18(28-13(2)24)10-19(15)29-14(3)25/h4-12H,1-3H3,(H,23,26)/b22-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNROEDFAMBWGL-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)OC(=O)C)OC(=O)C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-acetyloxy-4-[(E)-[2-(3-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



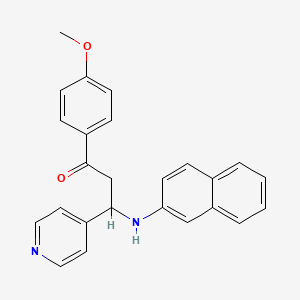

![1-(4-chlorophenyl)-3-[5-(4-methoxyphenyl)-2-furyl]-2-propen-1-one](/img/structure/B3862092.png)
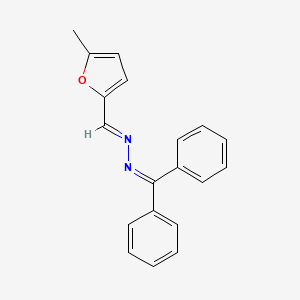
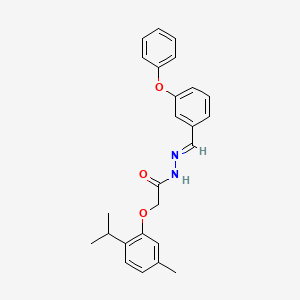
![1-(5-bromo-2-thienyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3862121.png)
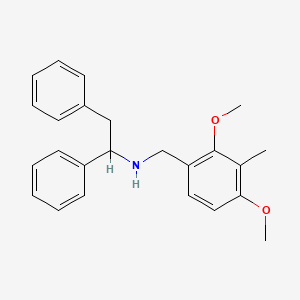
![2-(1-naphthyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3862136.png)
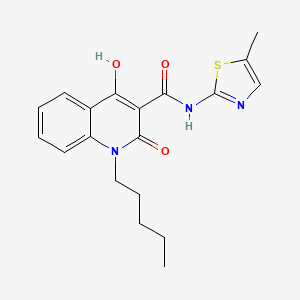
![N'-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B3862157.png)
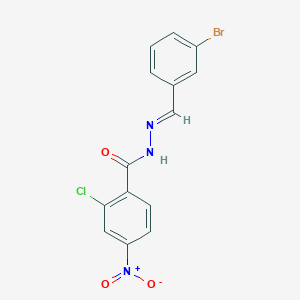
![N-isopropyl-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3862169.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N,N-diethyl-2-oxoacetamide](/img/structure/B3862175.png)
